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Compound of Interest

(E)-3,4-Dimethoxycinnamyl!
Compound Name:
alcohol

Cat. No.: B143184

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3,4-
Dimethoxycinnamyl alcohol, a naturally occurring phenylpropanoid with recognized
antimicrobial and cytotoxic activities. This document is intended for researchers, scientists, and
professionals in the field of drug development and natural product chemistry, offering a
consolidated resource for the identification and characterization of this compound.

Chemical Structure
(E)-3,4-Dimethoxycinnamyl alcohol

o |[UPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol
e Molecular Formula: C11H140s3

» Molecular Weight: 194.23 g/mol

e CAS Number: 2316-26-9

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for (E)-3,4-
Dimethoxycinnamyl alcohol, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The data presented here includes experimentally determined 3C NMR chemical
shifts and an analysis of the expected *H NMR spectrum based on analogous compounds.

Table 1: 13C NMR Spectroscopic Data for (E)-3,4-Dimethoxycinnamyl Alcohol

Atom Number Chemical Shift (8) in ppm
C1 (OCHs) 55.87

C2 (OCHs3) 55.95

Ca (C7) 129.2 (Predicted)
CB (C8) 128.5 (Predicted)
Cy (C9) 63.76

cr 129.9 (Predicted)
c2 109.14

c3' 149.1 (Predicted)
c4 148.4 (Predicted)
C5' 111.34

C6' 119.69

Solvent: CDCIls. Data obtained from the Biological Magnetic Resonance Bank (BMRB),
accession number bmse010077.

IH NMR Spectrum Analysis (Predicted)

While a complete experimental *H NMR spectrum for (E)-3,4-Dimethoxycinnamyl alcohol is
not readily available in the searched literature, a predicted spectrum can be inferred from the
analysis of closely related compounds such as trans-cinnamyl alcohol and 3,4-dimethoxybenzyl
alcohol.

Table 2: Predicted *H NMR Spectroscopic Data for (E)-3,4-Dimethoxycinnamyl Alcohol
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ST Prt-?‘dicte(-j Chemical Multiplicity C0|j|pling Constant
Shift () in ppm (J) in Hz

H-a ~6.55 d ~15.9

H-B ~6.25 dt ~15.9, ~5.8

H-y ~4.30 d ~5.8

Ar-H 6.80 - 7.10 m

OCH: ~3.90 s

OH Variable br s

Predicted values are based on spectral data of analogous compounds.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, aiding in the determination of its molecular weight and elemental composition.

Expected Fragmentation Pattern (Electron lonization - EI)

An experimental mass spectrum for (E)-3,4-Dimethoxycinnamyl alcohol is not available in
the reviewed sources. However, based on the fragmentation patterns of similar benzylic
alcohols and cinnamyl derivatives, the following key fragments would be expected in an El

mass spectrum:

e Molecular lon (M*): A peak at m/z = 194, corresponding to the molecular weight of the

compound.
e Loss of H20: A fragment at m/z = 176, resulting from the dehydration of the alcohol.
e Loss of «CH20H: A fragment at m/z = 163, due to the cleavage of the C[3-Cy bond.

» Tropylium-type ion: A prominent peak at m/z = 151, formed by the cleavage of the Ca-Cf3
bond and rearrangement.

o Other fragments: Various other fragments corresponding to the further breakdown of the
aromatic ring and side chain.
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Infrared spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for (E)-3,4-Dimethoxycinnamyl Alcohol

Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H stretch (alcohol)
) =C-H stretch (aromatic and
~3010 Medium o
vinylic)
~2950, ~2850 Medium C-H stretch (aliphatic)
~1650 Medium C=C stretch (vinylic)
~1600, ~1515 Strong C=C stretch (aromatic)
~1260, ~1030 Strong C-O stretch (ether and alcohol)
=C-H bend (trans-disubstituted
~965 Strong

alkene)

Predicted values are based on characteristic IR absorptions for the functional groups present in
the molecule.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above.

A sample of (E)-3,4-Dimethoxycinnamyl alcohol (typically 5-20 mg) is dissolved in
approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCIs), in a 5 mm
NMR tube. *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of, for example, 400 MHz for *H and 100 MHz for 13C. Chemical shifts are reported in
parts per million (ppm) relative to the residual solvent peak (e.g., CDCls at 7.26 ppm for *H and
77.16 ppm for 13C).

Mass spectra are typically acquired using an electron ionization (EIl) source coupled to a mass
analyzer such as a quadrupole or time-of-flight (TOF) detector. A dilute solution of the sample in
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a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument.
For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting
fragments are then separated based on their mass-to-charge ratio.

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid
sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed
into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl
or KBr) from a volatile solvent. The spectrum is recorded over a typical range of 4000-400

cm™1,

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of a chemical compound.
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Workflow for Spectroscopic Analysis of a Chemical Compound

Sample Preparation

Isolated/Synthesized Compound

Acquife Data Acquire Data Acquire Data

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
(1H, 13C, 2D) (SN=S]) (FTIR)

Data|Interpretation

NMR Data Analysis:
- Chemical Shifts
- Coupling Constants
- Integration

MS Data Analysis:
- Molecular lon
- Fragmentation Pattern

IR Data Analysis:
- Functional Group Identification

Combine Information Combine Information Combine Information

Structurg Elucidation

Proposed Structure

th 2D NMR, etc.

Structure Confirmation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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